molecular formula C9H10ClNO2 B8733842 Methyl 4-(aminomethyl)-2-chlorobenzoate

Methyl 4-(aminomethyl)-2-chlorobenzoate

Cat. No. B8733842
M. Wt: 199.63 g/mol
InChI Key: IEPLSLWGRRQIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminomethyl)-2-chlorobenzoate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-(aminomethyl)-2-chlorobenzoate

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 4-(aminomethyl)-2-chlorobenzoate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,5,11H2,1H3

InChI Key

IEPLSLWGRRQIPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CN)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COC(=O)c1ccc(CN=[N+]=[N-])cc1Cl
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Synthesis routes and methods II

Procedure details

Add triphenylphosphine (30.3 g, 115 mmol) to crude 4-azidomethyl-2-chloro-benzoic acid methyl ester (5.8 g, 25.7 mmol) in tetrahydrofuran (152 mL) and water (4.6 mL). Stir the reaction mixture at room temperature overnight. Concentrate the reaction mixture and partition the residue between 1N hydrochloric acid and ethyl acetate. Separate the organic layer and wash the organic layer with water. Combine the aqueous layers, wash with ethyl acetate, and then neutralize with 1N sodium hydroxide. Extract the resulting aqueous mixture with ethyl acetate (3×). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to provide the crude title compound (2.2 g, 11.0 mmol). MS (m/z): 200 (M+1).
Quantity
30.3 g
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4-azidomethyl-2-chloro-benzoic acid methyl ester
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5.8 g
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152 mL
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4.6 mL
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solvent
Reaction Step One

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